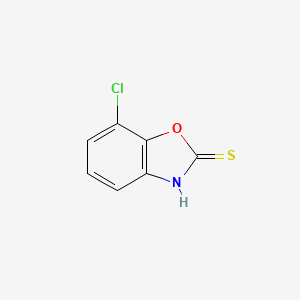

7-Chloro-2-mercaptobenzoxazole

描述

Historical Context and Evolution within the Benzoxazole (B165842) Chemical Class

The journey of benzoxazole and its derivatives is deeply rooted in the broader history of heterocyclic chemistry, which began to flourish in the mid-19th century. najah.edu The parent compound, benzoxazole, is an aromatic organic compound with a benzene (B151609) ring fused to an oxazole (B20620) ring. chemistryjournal.net The discovery and synthesis of oxazole itself, first reported by Hantzsch in 1887 and synthesized in 1947, laid the groundwork for the exploration of its benzo-fused counterpart. chemistryjournal.nettaylorandfrancis.com

The synthesis of the benzoxazole nucleus likely commenced in the early to mid-20th century, driven by the burgeoning field of medicinal chemistry. chemistryjournal.net Scientists began to recognize the potential of the benzoxazole scaffold as a "privileged structure," meaning it can serve as a versatile template for the development of ligands for various biological targets. nih.govthieme-connect.com Over the years, synthetic methodologies for creating benzoxazole derivatives have been continuously refined, allowing for the introduction of a wide array of functional groups at various positions on the ring system. chemistryjournal.netthieme-connect.com

The introduction of a chlorine atom at the 7-position and a mercapto (thiol) group at the 2-position to create 7-Chloro-2-mercaptobenzoxazole represents a specific and strategic modification within this chemical class. This particular substitution pattern is designed to modulate the electronic properties and reactivity of the molecule, thereby influencing its potential biological activity and utility in further chemical synthesis. lookchem.com

Significance of the Benzoxazole Scaffold in Medicinal Chemistry and Organic Synthesis

The benzoxazole scaffold is a cornerstone in medicinal chemistry and organic synthesis due to its remarkable versatility and wide spectrum of biological activities. nih.govmdpi.com Its structure is considered a bioisostere of natural purine (B94841) bases like adenine (B156593) and guanine, which are fundamental components of nucleic acids. najah.educhemistryjournal.net This structural similarity is thought to contribute to the ability of benzoxazole derivatives to interact with various biopolymers within living systems, potentially leading to a range of pharmacological effects. najah.edu

The planar nature of the benzoxazole ring, coupled with the presence of nitrogen and oxygen atoms that can act as hydrogen bond acceptors, facilitates various non-covalent interactions with biological macromolecules. najah.edu These interactions are crucial for the affinity and selectivity of drug candidates for their targets. najah.edu Consequently, compounds containing the benzoxazole moiety have been investigated for a plethora of therapeutic applications, including as antimicrobial, anticancer, anti-inflammatory, and antiviral agents. najah.edunih.gov

In the realm of organic synthesis, the benzoxazole ring system serves as a valuable building block for the creation of more complex molecules. thieme-connect.com The reactivity of the scaffold allows for the introduction of various substituents, enabling the fine-tuning of the molecule's properties for specific applications in materials science, such as in the development of optical brighteners. chemistryjournal.netthieme-connect.com

Research Landscape of Chlorinated Benzoxazole Derivatives

The incorporation of chlorine atoms into the benzoxazole scaffold has been a key strategy in the development of new derivatives with enhanced or novel properties. Halogenation, and specifically chlorination, can significantly alter a molecule's lipophilicity, metabolic stability, and binding interactions with target proteins.

Research has shown that the position of the chlorine atom on the benzoxazole ring can have a profound effect on biological activity. For instance, studies on the antiproliferative activity of various benzoxazole derivatives have indicated that substitutions at the C-5 and C-2 positions are particularly important for their biological effects. mdpi.com In some cases, the presence of a chlorine atom at the C-5 position has been associated with higher activity. mdpi.com

The introduction of a chlorine atom can also influence the antiviral and antibacterial properties of benzoxazole derivatives. mdpi.com For example, the introduction of a chlorine atom has been shown to increase the antiviral activity of certain compounds against the Tobacco Mosaic Virus (TMV). mdpi.com Similarly, in the context of antibacterial agents, the presence of an ortho-chlorine atom has been linked to good antibacterial activity against Xanthomonas axonopodis pv. citri (Xac). mdpi.com

The specific compound, this compound, with its chlorine at the 7-position, is an intriguing molecule within this landscape. While much of the published research on chlorinated benzoxazoles has focused on substitutions at other positions, the unique placement of the chlorine in this compound, combined with the reactive mercapto group at the 2-position, makes it a valuable intermediate for the synthesis of novel compounds with potentially unique biological profiles. lookchem.com The mercapto group, in particular, serves as a handle for further chemical modifications, allowing for the attachment of various other molecular fragments to the benzoxazole core. researchgate.net

Structure

3D Structure

属性

IUPAC Name |

7-chloro-3H-1,3-benzoxazole-2-thione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4ClNOS/c8-4-2-1-3-5-6(4)10-7(11)9-5/h1-3H,(H,9,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XXRDNTGJMQMSLW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C(=C1)Cl)OC(=S)N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4ClNOS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20403433 | |

| Record name | 7-Chloro-2-mercaptobenzoxazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20403433 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

185.63 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

51793-93-2 | |

| Record name | 51793-93-2 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=77358 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 7-Chloro-2-mercaptobenzoxazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20403433 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 7-Chloro-2-mercaptobenzoxazole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 7 Chloro 2 Mercaptobenzoxazole and Its Functionalized Derivatives

De Novo Synthetic Routes for 7-Chloro-2-mercaptobenzoxazole

The foundational synthesis of the this compound ring system is primarily achieved through intramolecular cyclization reactions. These methods construct the heterocyclic core from appropriately substituted acyclic precursors.

Cyclization Reactions Involving Substituted Aminophenols

The most direct and common approach for the de novo synthesis of this compound involves the cyclization of 2-amino-6-chlorophenol. sigmaaldrich.comsigmaaldrich.com This precursor contains the necessary ortho-amino and hydroxyl groups poised for ring closure to form the benzoxazole (B165842) system. The 2-mercapto group is introduced by reacting the aminophenol with a suitable one-carbon electrophile that also contains sulfur.

Several reagents are effective for this transformation:

Alkali Metal Trithiocarbonates: A robust method involves reacting the substituted o-aminophenol with an alkali metal trithiocarbonate, such as sodium trithiocarbonate, in an aqueous solution. google.com This one-pot reaction proceeds by nucleophilic attack of the amino group, followed by intramolecular cyclization with the elimination of hydrogen sulfide (B99878) to form the stable benzoxazole-2-thione ring.

Elemental Sulfur and Dichloromethane (B109758): An alternative synthetic method utilizes elemental sulfur in the presence of an inorganic base and dichloromethane. researchgate.net This approach provides a high-yield route to the desired 2-mercaptobenzoxazole (B50546) structure.

Optimization of Reaction Conditions and Yields

The efficiency of the cyclization reaction is highly dependent on the chosen conditions, including temperature, reaction time, and stoichiometry of the reagents. For instance, in the synthesis of a related isomer, 6-chloro-2-mercaptobenzoxazole, from 5-chloro-2-aminophenol and sodium trithiocarbonate, reaction parameters have been systematically optimized to maximize yield. google.com

Heating the reaction mixture under reflux for 3 hours can result in a yield of 96%. google.com The temperature plays a crucial role; at 150°C in a closed system, the reaction is complete in under an hour, albeit with a slightly reduced yield of 90%. google.com Lowering the temperature to 80°C necessitates a longer reaction time of 24 hours to achieve a 95% yield. google.com To prevent the release of hydrogen sulfide gas, an alkali metal hydroxide (B78521) is often added to the reaction mixture. google.com These optimization principles are directly applicable to the synthesis of the 7-chloro isomer.

| Temperature (°C) | Time (hours) | Yield (%) | Reference |

|---|---|---|---|

| Reflux (approx. 100°C) | 3 | 96 | google.com |

| 150 | <1 | 90 | google.com |

| 80 | 24 | 95 | google.com |

| 50 | >24 | >90 | google.com |

Derivatization Strategies of the this compound Core

The this compound scaffold serves as a versatile platform for further chemical modification. The thiol group at the 2-position is a particularly reactive handle for introducing a wide array of functional groups, enabling the exploration of structure-activity relationships.

Modifications at the 2-Mercapto Position

The sulfur atom of the 2-mercapto group is a soft nucleophile, making it an ideal site for reactions with various electrophiles. This allows for the straightforward introduction of alkyl, acyl, and more complex side chains.

S-alkylation is a common and efficient method for derivatizing the 2-mercaptobenzoxazole core. This reaction typically involves the deprotonation of the thiol group with a base to form a more nucleophilic thiolate, which then reacts with an alkyl halide. For example, 2-mercaptobenzoxazole can be S-alkylated with ethyl chloroacetate (B1199739) in the presence of anhydrous potassium carbonate in acetone (B3395972) to yield ethyl 2-(benzo[d]oxazol-2-ylthio)acetate. mdpi.com Similarly, S-acylation can be achieved by reacting the thiol with an acyl halide, such as 2-chloroacetyl chloride. uobaghdad.edu.iq

Another approach involves first forming the sodium salt of the mercaptobenzoxazole by treatment with sodium metal in ethanol (B145695). nih.gov This salt can then be reacted with various chloro-acids, such as chloroacetic acid or β-chloropropionic acid, in a water-acetone mixture to yield the corresponding S-substituted carboxylic acids with yields up to 77%. nih.gov

| Starting Material | Reagent | Conditions | Product | Yield (%) | Reference |

|---|---|---|---|---|---|

| 2-Mercaptobenzoxazole | Ethyl chloroacetate | K₂CO₃, Acetone, Reflux | Ethyl 2-(benzo[d]oxazol-2-ylthio)acetate | Not specified | mdpi.com |

| 2-Mercaptobenzoxazole | 2-Chloroacetyl chloride | Not specified | 2-Chloroacetyl thio benzoxazole | Not specified | uobaghdad.edu.iq |

| Sodium salt of 2-mercaptobenzoxazole | Chloroacetic acid | Water-acetone, 40-45°C | Benzoxazole-2-yl-mercapto-acetic acid | 77 | nih.gov |

The S-alkylated ester derivatives serve as valuable intermediates for creating more complex conjugates. The ester functionality can be readily converted into a hydrazide by reaction with hydrazine (B178648) hydrate (B1144303). mdpi.comchemmethod.comjcsp.org.pk For instance, ethyl 2-(benzo[d]oxazol-2-ylthio)acetate is refluxed with hydrazine hydrate in ethanol for several hours to produce 2-(benzo[d]oxazol-2-ylthio)acetohydrazide. mdpi.com

This acetohydrazide intermediate is a key building block for the synthesis of Schiff bases (hydrazones). The terminal -NH₂ group of the hydrazide undergoes a condensation reaction with the carbonyl group of various aldehydes and ketones. This reaction is typically catalyzed by a few drops of glacial acetic acid in ethanol. mdpi.commedcraveonline.com This methodology allows for the facile conjugation of the 2-mercaptobenzoxazole core to a wide variety of other (hetero)aromatic systems. mdpi.comuobaghdad.edu.iq

| Carbonyl Compound | Product | Yield (%) | Melting Point (°C) | Reference |

|---|---|---|---|---|

| 3,4-Dichlorobenzaldehyde | (E/Z)-N'-(3,4-dichlorobenzylidene)-2-(benzo[d]oxazol-2-ylthio)acetohydrazide | 86 | 193-195 | mdpi.com |

| 4-Hydroxy-3-methoxybenzaldehyde | (E/Z)-N'-(4-hydroxy-3-methoxybenzylidene)-2-(benzo[d]oxazol-2-ylthio)acetohydrazide | 60 | 150-153 | mdpi.com |

| Isatin (B1672199) | (E/Z)-2-(benzo[d]oxazol-2-ylthio)-N'-(2-oxoindolin-3-ylidene)acetohydrazide | 75 | 223-225 | mdpi.com |

| 5-Nitroisatin | (E/Z)-2-(benzo[d]oxazol-2-ylthio)-N'-(5-nitro-2-oxoindolin-3-ylidene)acetohydrazide | 82 | 165-167 | mdpi.com |

| 5-Chloroisatin | (E/Z)-2-(benzo[d]oxazol-2-ylthio)-N'-(5-chloro-2-oxoindolin-3-ylidene)acetohydrazide | 83 | 264-267 | mdpi.com |

Introduction of Nitrogen and Sulfur Containing Heterocycles

The functionalization of this compound to include other nitrogen and sulfur-containing heterocycles typically proceeds through multi-step synthetic pathways originating from the highly reactive thiol group. A common strategy involves the initial formation of a versatile intermediate, which is then subjected to cyclization or condensation reactions to build the new heterocyclic ring.

One established route begins with the conversion of 2-mercaptobenzoxazole into 2-hydrazinylbenzoxazole by reacting it with hydrazine hydrate. researchgate.netrdd.edu.iquobaghdad.edu.iq This hydrazinyl intermediate serves as a key building block. For example, it can be reacted with various carboxylic anhydrides to yield pyridazinone and phthalazinone derivatives. researchgate.netrdd.edu.iquobaghdad.edu.iq

Alternatively, Schiff bases can be prepared from the 2-hydrazinylbenzoxazole intermediate by condensation with aromatic aldehydes. These Schiff bases can then undergo cyclization with thioglycolic acid (mercaptoacetic acid) in a suitable solvent like dry benzene (B151609) to yield thiazolidinone derivatives, successfully incorporating a five-membered sulfur-containing heterocycle. researchgate.netrdd.edu.iq

Another prominent method involves the S-alkylation of the parent 2-mercaptobenzoxazole with reagents like ethyl chloroacetate. researchgate.netrdd.edu.iqmdpi.comnih.gov The resulting ester can be converted into a carbohydrazide (B1668358) intermediate. mdpi.com This intermediate is then reacted with aldehydes or ketones, such as thiophene-2-carbaldehyde (B41791) or 1H-pyrrole-2-carbaldehyde, to link the benzoxazole core to other heterocyclic systems via an N-acylhydrazone bridge. mdpi.comnih.gov Furthermore, the S-alkylated ester can be treated with thiosemicarbazide (B42300) in the presence of sodium hydroxide to induce ring closure, forming a 1,2,4-triazole (B32235) derivative. researchgate.netrdd.edu.iq Similarly, reacting the S-alkylated carboxylic acid derivative (formed by reacting 2-mercaptobenzoxazole with chloroacetic acid) with o-phenylenediamine (B120857) can produce benzimidazole-containing molecules. researchgate.netrdd.edu.iq

| Starting Material | Reagents | Resulting Heterocycle | Reference |

|---|---|---|---|

| 2-Hydrazinylbenzoxazole | Carboxylic Anhydrides | Pyridazinone / Phthalazinone | researchgate.netrdd.edu.iquobaghdad.edu.iq |

| Schiff base of 2-Hydrazinylbenzoxazole | Mercaptoacetic Acid | Thiazolidinone | researchgate.netrdd.edu.iq |

| Ethyl 2-(benzoxazol-2-ylthio)acetate | Thiosemicarbazide, NaOH | 1,2,4-Triazole | researchgate.netrdd.edu.iq |

| Benzoxazole-2-yl-mercapto acetic acid | o-Phenylenediamine | Benzimidazole (B57391) | researchgate.netrdd.edu.iq |

Substitutions on the Benzoxazole Ring System

The introduction of substituents onto the aromatic benzoxazole ring of this compound is primarily achieved during the initial synthesis of the core structure, rather than through electrophilic substitution on the pre-formed heterocycle. The standard method for synthesizing 2-mercaptobenzoxazoles involves the cyclization of an appropriate o-aminophenol. acs.org

Therefore, to obtain a specific substitution pattern on the benzene portion of the molecule, a correspondingly substituted o-aminophenol is used as the starting material. For instance, the synthesis of this compound itself relies on the use of 6-chloro-2-aminophenol. nih.gov The literature extensively documents the synthesis of various substituted 2-mercaptobenzoxazoles by applying this principle, using precursors with desired functional groups already in place. acs.org Research efforts have largely concentrated on the functionalization of the thiol group at the 2-position, which offers a more direct and versatile handle for chemical modification, rather than on developing methods for direct substitution on the electron-rich benzoxazole ring system after its formation.

Synthesis of Hybrid Molecules with Pharmacologically Relevant Moieties

A key strategy in drug discovery involves the creation of hybrid molecules, where two or more pharmacologically active scaffolds are combined to produce a single compound with potentially enhanced or synergistic bioactivity. The this compound nucleus is frequently used as a core component in the synthesis of such hybrids.

A robust and widely used methodology for conjugating this compound with substituted benzenes and isatins involves the formation of an N-acylhydrazone linker. This multi-step synthesis offers a reliable way to connect the different moieties. mdpi.comnih.gov

The synthesis protocol is as follows:

S-Alkylation: The process begins with the reaction of 2-mercaptobenzoxazole with ethyl chloroacetate in a solvent such as dry acetone, using a base like anhydrous potassium carbonate to facilitate the reaction. This step yields ethyl 2-(benzoxazol-2-ylthio)acetate. mdpi.comnih.gov

Hydrazide Formation: The resulting ester is then treated with hydrazine hydrate in ethanol under reflux. This hydrazinolysis reaction converts the ester into the key intermediate, 2-(benzoxazol-2-ylthio)acetohydrazide. mdpi.comnih.gov

Condensation (Schiff Base Formation): The final step involves the condensation of the acetohydrazide intermediate with a carbonyl compound. Reacting it with various substituted benzaldehydes or with the ketone group of an isatin derivative (or its substituted analogues) in ethanol with a catalytic amount of acetic acid yields the target hybrid molecules. mdpi.comnih.gov

This approach has been successfully used to synthesize a series of derivatives where the benzoxazole core is linked to different substituted benzene rings or isatin moieties. mdpi.com

Examples of Synthesized 2-Mercaptobenzoxazole-Isatin/Benzene Conjugates

| Compound Name | Yield (%) | Melting Point (°C) | Reference |

|---|---|---|---|

| (E/Z)-N'-(4-hydroxy-3-methoxybenzylidene)-2-(benzo[d]oxazol-2-ylthio)acetohydrazide | 60% | 150-153 | mdpi.com |

| (E/Z)-2-(benzo[d]oxazol-2-ylthio)-N'-(5-chloro-2-oxoindolin-3-ylidene)acetohydrazide | 83% | 264-267 | mdpi.com |

Nitrogen mustards, containing the di-(β-chloroethyl)-amine functional group, are a class of alkylating agents with cytotoxic properties. The incorporation of this moiety into a this compound framework can be achieved through the synthesis of stable amide derivatives. nih.gov

A well-defined method for this synthesis involves activating a carboxylic acid derivative of 2-mercaptobenzoxazole and subsequently reacting it with the nitrogen mustard group. nih.gov The synthetic sequence is detailed below:

Carboxylic Acid Side Chain Introduction: The 2-mercaptobenzoxazole is first reacted with a chloro-acid, such as chloroacetic acid, to attach a carboxylic acid side chain to the sulfur atom, forming benzoxazole-2-yl-mercapto-acetic acid. nih.gov

Salt Formation: The resulting acid is converted to its sodium salt. nih.gov

Mixed Anhydride (B1165640) Formation: The crucial activation step involves the formation of a mixed anhydride. The sodium salt of the acid is dissolved in an anhydrous solvent like dichloromethane and cooled. Pivaloyl chloride is then added, reacting with the carboxylate to form a highly reactive mixed pivalic anhydride intermediate. nih.gov

Amide Coupling: The di-(β-chloroethyl)-amine moiety is then added to the reaction mixture containing the mixed anhydride. The amine attacks the activated carbonyl, leading to the formation of the final N-mustard amide product and displacing the pivalate (B1233124) leaving group. nih.gov

This mixed anhydride method is an effective way to facilitate the formation of the amide bond, yielding the desired benzoxazole-based N-mustard analogues in good yields. nih.gov

Synthesis of a 2-Mercaptobenzoxazole N-Mustard Analogue

| Compound | Description | Yield (%) | Melting Point (°C) | Reference |

|---|---|---|---|---|

| Benzoxazole-2-yl-mercapto-acetic acid | Carboxylic Acid Intermediate | 77% | 113-114 | nih.gov |

| Di-(β-chloroethyl)-amide of benzoxazole-2-yl-mercapto-acetic acid | Final N-Mustard Product | 84% | 178-180 | nih.gov |

Spectroscopic and Structural Elucidation Techniques for 7 Chloro 2 Mercaptobenzoxazole and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Confirmation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the carbon-hydrogen framework of a molecule. By analyzing the chemical shifts, splitting patterns, and integration of signals, the precise arrangement of atoms in 7-Chloro-2-mercaptobenzoxazole can be confirmed.

In the ¹H-NMR spectrum of this compound, the signals from the aromatic protons are of primary interest. The benzene (B151609) portion of the molecule contains three adjacent protons at positions C-4, C-5, and C-6. Their chemical shifts and coupling patterns are influenced by the electron-withdrawing chloro group at C-7 and the fused oxazole (B20620) ring.

The proton at C-6 would likely appear as a doublet of doublets, split by its neighbors at C-5 and C-4. Similarly, the C-4 proton would also be a doublet of doublets. The C-5 proton, being coupled to both C-4 and C-6 protons, would appear as a triplet (or more accurately, a doublet of doublets that appears as a triplet if the coupling constants are similar). The aromatic protons of the parent compound, 2-mercaptobenzoxazole (B50546), typically resonate in the region of 7.10-7.70 ppm. researchgate.net The presence of the chlorine atom is expected to shift these signals slightly downfield. The thiol (SH) or amine (NH) proton of the tautomeric forms often presents as a broad singlet, its chemical shift being highly dependent on the solvent and concentration.

| Proton Position | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Notes |

|---|---|---|---|

| Aromatic (H-4, H-5, H-6) | ~7.20 - 7.80 | Multiplets (dd, t, dd) | Represents the three adjacent protons on the benzene ring. |

| NH/SH | Variable | Broad Singlet | Position is solvent and concentration dependent. May exchange with D₂O. |

The ¹³C-NMR spectrum provides information on each unique carbon atom in the molecule. For this compound, seven distinct signals are expected in the aromatic/heterocyclic region. The most downfield signal is typically the C=S carbon (thiocarbonyl), which is expected to appear well above 160 ppm. For derivatives of 2-(2-benzothiazolylthio)ethyl acrylate, this carbon appears around 165-167 ppm. semanticscholar.org The carbon atom bonded to chlorine (C-7) will be directly influenced by the halogen's electronegativity, and its chemical shift can be predicted based on standard substituent effects. The other carbon signals, including the two carbons of the oxazole ring (C-2 and C-3a) and the remaining four carbons of the benzene ring (C-4, C-5, C-6, C-7a), will have characteristic chemical shifts.

| Carbon Position | Predicted Chemical Shift (δ, ppm) | Notes |

|---|---|---|

| C=S (C-2) | > 165 | Thiocarbonyl carbon, typically the most deshielded. |

| Aromatic/Heterocyclic (C-3a to C-7a) | 110 - 155 | Includes carbons of the benzene ring and the C-O/C-N carbons of the oxazole moiety. The C-7 signal will be directly attached to chlorine. |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is used to determine the molecular weight and can provide structural information through the analysis of fragmentation patterns. The nominal molecular weight of this compound (C₇H₄ClNOS) is approximately 185 g/mol .

A key feature in the mass spectrum will be the isotopic pattern of the molecular ion peak. Due to the natural abundance of chlorine isotopes (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio), the mass spectrum will exhibit two peaks for the molecular ion [M]⁺ and [M+2]⁺, at m/z 185 and 187 respectively, with a relative intensity ratio of about 3:1. libretexts.org This pattern is a definitive indicator of the presence of a single chlorine atom in the molecule.

The fragmentation of the parent compound, 2-mercaptobenzoxazole (M⁺ at m/z 151), is known to proceed through characteristic losses. nih.gov For the 7-chloro derivative, common fragmentation pathways would likely involve the loss of small molecules or radicals such as CO, S, CS, or HCN from the heterocyclic ring. acs.orgclockss.org

| m/z Value | Ion | Notes |

|---|---|---|

| 185 / 187 | [M]⁺ / [M+2]⁺ | Molecular ion peak cluster, showing the characteristic 3:1 isotopic pattern for chlorine. |

| Variable | Fragment Ions | Resulting from losses of radicals like ·Cl, or neutral molecules like CO, CS, HCN. Fragments containing chlorine will also exhibit the M/M+2 pattern. |

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy identifies the functional groups present in a molecule by detecting the absorption of infrared radiation corresponding to specific vibrational modes. The spectrum of this compound is expected to show several characteristic bands.

Key absorptions include the N-H stretching vibration (around 3400-3250 cm⁻¹) if the compound exists in the amine tautomeric form, aromatic C-H stretching (above 3000 cm⁻¹), and C=N stretching of the oxazole ring (around 1650-1580 cm⁻¹). orgchemboulder.comorgchemboulder.com The C-O-C stretching of the ether-like linkage in the ring typically appears in the 1320-1000 cm⁻¹ region. vscht.cz A significant band corresponding to the C=S (thione) stretch is also expected, often found in the 1250-1020 cm⁻¹ region. Furthermore, the presence of the chlorine substituent should give rise to a C-Cl stretching vibration in the 850-550 cm⁻¹ range. libretexts.orglibretexts.org

| Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group |

|---|---|---|

| 3400 - 3250 | N-H Stretch | Amine (tautomer) |

| 3100 - 3000 | C-H Stretch | Aromatic |

| 1650 - 1580 | C=N Stretch | Oxazole Ring |

| 1600 - 1400 | C=C Stretch | Aromatic Ring |

| 1250 - 1020 | C=S Stretch | Thione |

| 1320 - 1000 | C-O-C Stretch | Oxazole Ring |

| 850 - 550 | C-Cl Stretch | Aryl Halide |

Advanced Spectroscopic Methods (e.g., UV-Vis Spectroscopy, FT-Raman Spectroscopy)

UV-Visible (UV-Vis) Spectroscopy provides information about the electronic transitions within the molecule. The benzoxazole (B165842) ring system is a chromophore that absorbs UV light. The spectrum is expected to show absorption bands corresponding to π → π* transitions of the aromatic and heterocyclic system. For related compounds like 5-nitro-2-phenylbenzoxazole, these transitions occur at specific wavelengths that are influenced by substituents and the solvent. esisresearch.org The addition of a chloro group may cause a small bathochromic (red) or hypsochromic (blue) shift in the absorption maxima compared to the parent compound.

FT-Raman Spectroscopy is complementary to IR spectroscopy. It detects vibrational modes based on changes in polarizability. For 2-mercaptobenzoxazole, theoretical and experimental studies have assigned the key Raman active modes. nih.govesisresearch.org The C=S and C-S stretching vibrations, as well as the ring breathing modes of the benzoxazole system, are typically strong in the Raman spectrum. The C-Cl stretch would also be Raman active.

Thermal Analysis Techniques (e.g., Differential Scanning Calorimetry)

Differential Scanning Calorimetry (DSC) is used to measure the thermal properties of a material, such as its melting point and heat of fusion. For a pure crystalline solid like this compound, a DSC thermogram would show a sharp endothermic peak corresponding to its melting transition. The onset of this peak indicates the beginning of melting, and the peak maximum corresponds to the melting point. The melting point for this compound is reported to be in the range of 252-256 °C. The DSC curve would confirm this thermal property and provide information on the compound's purity; a broader melting peak would suggest the presence of impurities. unigoa.ac.in

| Technique | Parameter | Expected Observation | Notes |

|---|---|---|---|

| DSC | Melting Point (Tₘ) | Sharp endotherm at ~252-256 °C | Corresponds to the solid-to-liquid phase transition. |

Compound Index

| Compound Name |

|---|

| This compound |

| 2-mercaptobenzoxazole |

| 2-(2-benzothiazolylthio)ethyl acrylate |

| 5-nitro-2-phenylbenzoxazole |

Elemental Analysis for Compositional Verification

Elemental analysis is a fundamental analytical technique employed to determine the elemental composition of a compound. This method provides the percentage by weight of each element present in the sample, which is then compared against the theoretical values calculated from the compound's molecular formula. This comparison is crucial for verifying the purity and confirming the identity of a newly synthesized compound like this compound.

The molecular formula for this compound is C₇H₄ClNOS, with a molecular weight of approximately 185.63 g/mol . mdpi.comnih.govsigmaaldrich.comresearchgate.net Based on this formula, the theoretical elemental composition can be calculated. The process involves determining the mass contribution of each element relative to the total molecular mass.

For a sample to be considered pure, the experimentally determined percentages of carbon (C), hydrogen (H), nitrogen (N), and sulfur (S) should closely match the calculated theoretical values, typically within a narrow margin of ±0.4%. This correspondence provides strong evidence that the synthesized compound has the expected atomic composition and is free from significant impurities.

In the broader context of research on benzoxazole derivatives, elemental analysis is a standard characterization technique reported alongside spectroscopic data. For instance, studies on various derivatives of 2-mercaptobenzoxazole consistently report both the "calculated" (theoretical) and "found" (experimental) percentages for C, H, N, and S to validate the successful synthesis of the target molecules. nih.gov This practice underscores the importance of elemental analysis in confirming the successful synthesis and purity of these heterocyclic compounds.

The theoretical elemental composition of this compound is detailed in the table below.

Table 1. Theoretical Elemental Composition of this compound

| Element | Symbol | Atomic Mass ( g/mol ) | Number of Atoms | Total Mass Contribution ( g/mol ) | Percentage Composition (%) |

|---|---|---|---|---|---|

| Carbon | C | 12.01 | 7 | 84.07 | 45.30 |

| Hydrogen | H | 1.01 | 4 | 4.04 | 2.18 |

| Chlorine | Cl | 35.45 | 1 | 35.45 | 19.10 |

| Nitrogen | N | 14.01 | 1 | 14.01 | 7.55 |

| Oxygen | O | 16.00 | 1 | 16.00 | 8.62 |

| Sulfur | S | 32.07 | 1 | 32.07 | 17.28 |

| Total | | | | 185.64 | 100.00 |

Computational and Theoretical Investigations of 7 Chloro 2 Mercaptobenzoxazole and Analogues

Quantum Chemical Calculations for Electronic and Structural Properties

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are used to model the electronic and structural characteristics of molecules. These methods provide a fundamental understanding of the molecule's behavior at the quantum level.

The Frontier Molecular Orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to describing chemical reactivity. The HOMO acts as an electron donor, while the LUMO is the electron acceptor. The energy difference between them, known as the HOMO-LUMO gap (ΔE), is a critical parameter for assessing a molecule's kinetic stability and chemical reactivity. irjweb.com

A large energy gap suggests high stability and low reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. Conversely, a small energy gap indicates a molecule is more reactive and prone to chemical reactions. irjweb.com For benzoxazole (B165842) derivatives, the distribution of HOMO and LUMO orbitals reveals the most probable sites for electrophilic and nucleophilic attacks. Theoretical studies on related diorganotin(IV) hydroxamate complexes have shown that these reactivity descriptors can be effectively calculated from the energies of the frontier orbitals. nih.gov

Interactive Data Table: Calculated Frontier Molecular Orbital Energies and Related Parameters for a Representative Benzoxazole Analogue

| Parameter | Value (eV) | Description |

|---|---|---|

| EHOMO | -6.29 | Energy of the Highest Occupied Molecular Orbital; relates to electron-donating ability. |

| ELUMO | -1.81 | Energy of the Lowest Unoccupied Molecular Orbital; relates to electron-accepting ability. |

| Energy Gap (ΔE) | 4.48 | Difference between LUMO and HOMO energies; indicates chemical reactivity and stability. irjweb.com |

| Ionization Potential (I) | 6.29 | The minimum energy required to remove an electron from the molecule (approximated as -EHOMO). |

| Electron Affinity (A) | 1.81 | The energy released when an electron is added to the molecule (approximated as -ELUMO). |

Note: The data presented is for a representative imidazole (B134444) derivative to illustrate the application of HOMO-LUMO analysis; specific values for 7-Chloro-2-mercaptobenzoxazole would require dedicated DFT calculations.

Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactivity towards electrophilic and nucleophilic reagents. nih.gov The MEP surface displays regions of varying electrostatic potential, typically color-coded where red indicates areas of high electron density (negative potential, susceptible to electrophilic attack) and blue represents areas of electron deficiency (positive potential, susceptible to nucleophilic attack).

For this compound, an MEP map would be expected to show:

Negative Potential (Red/Yellow): Concentrated around the electronegative nitrogen, oxygen, and sulfur atoms, indicating these are the primary sites for interactions with electrophiles or for forming hydrogen bonds as acceptors.

Positive Potential (Blue): Located around the hydrogen atom attached to the nitrogen (in the thiol tautomer) or the hydrogen on the aromatic ring, making them susceptible to nucleophilic attack. The MEP surface provides a comprehensive picture of the molecule's polarity and is instrumental in understanding noncovalent interactions, such as those involved in ligand-receptor binding. nih.gov

Natural Bond Orbital (NBO) analysis transforms the complex, delocalized molecular orbitals into localized orbitals that correspond to the familiar chemical concepts of core electrons, lone pairs, and bonds. mpg.deq-chem.com This method provides a detailed understanding of the Lewis structure and intramolecular interactions that contribute to the molecule's stability.

A key aspect of NBO analysis is the examination of donor-acceptor interactions, which are quantified by the second-order perturbation stabilization energy, E(2). researchgate.net These interactions represent charge delocalization from an occupied NBO (donor) to an unoccupied NBO (acceptor). For 2-mercaptobenzoxazole (B50546) analogues, significant intramolecular interactions often include:

Delocalization of lone pair electrons from the oxygen or sulfur atoms to the antibonding orbitals (σ* or π*) of adjacent bonds.

Interactions between π orbitals of the benzene (B151609) ring and adjacent π* orbitals.

These hyperconjugative interactions stabilize the molecule and influence its geometry and reactivity. For instance, studies on related mercapto-azaazulene compounds have used NBO analysis to investigate the weakening of sigma bonds due to n → σ* delocalization, which impacts molecular stability and geometry. researchgate.net

Interactive Data Table: Representative Intramolecular Donor-Acceptor Interactions from NBO Analysis

| Donor NBO (i) | Acceptor NBO (j) | E(2) (kcal/mol) | Interaction Type |

|---|---|---|---|

| LP (O) | π* (C=N) | ~25-35 | Lone pair delocalization contributing to resonance stabilization. |

| LP (N) | π* (C=S) | ~40-55 | Strong lone pair delocalization, indicating significant resonance. |

| π (C-C) | π* (C-C) | ~15-25 | π-electron delocalization within the aromatic system. |

Note: The E(2) values are illustrative for typical benzoxazole-type structures and highlight the nature of interactions revealed by NBO analysis.

While the benzoxazole ring system is largely planar and rigid, conformational analysis is relevant for studying potential tautomerism. This compound can exist in two tautomeric forms: the thione form (with a C=S double bond and an N-H bond) and the thiol form (with a C-S-H single bond and a C=N double bond).

Quantum chemical calculations can determine the relative energies of these tautomers to predict which form is more stable in the gas phase or in different solvents. The calculations involve geometry optimization of each tautomer, followed by a frequency calculation to confirm that the structure is a true energy minimum. The tautomer with the lower total energy is considered the more stable. Such studies are crucial as the biological activity and chemical reactivity of the different tautomers can vary significantly.

Molecular Docking Simulations for Ligand-Receptor Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (the ligand) when bound to a second (the receptor, typically a protein or enzyme). semanticscholar.org This method is widely used in drug discovery to screen for potential drug candidates and to understand the molecular basis of their activity.

Molecular docking simulations for this compound analogues can predict how they interact with the active sites of biological targets, such as protein kinases, which are often implicated in diseases like cancer. mdpi.com The simulation calculates a binding affinity or docking score, usually expressed in kcal/mol, which estimates the strength of the ligand-receptor interaction. A lower (more negative) binding affinity generally indicates a more stable and potent interaction. researchgate.net

For example, a study on 2-mercaptobenzoxazole derivatives identified a potent analogue, compound 6b , which showed significant inhibitory activity against several protein kinases. mdpi.com Molecular docking of this analogue revealed key interactions responsible for its activity.

Interactive Data Table: Predicted Binding Affinities and Interactions of a 2-Mercaptobenzoxazole Analogue (Compound 6b) with Kinase Targets

| Target Protein | Binding Affinity (kcal/mol) | Key Amino Acid Interactions |

|---|---|---|

| VEGFR2 | -8.4 | Hydrogen bonds and hydrophobic interactions within the active site. |

| HER2 | Not specified | Formed two hydrogen bonds with Lys753 and Thr862. mdpi.com |

These simulations demonstrate that the benzoxazole scaffold can be effectively positioned within the kinase active site, forming crucial hydrogen bonds and hydrophobic interactions that are essential for inhibitory activity. mdpi.com Such computational predictions are vital for guiding the synthesis of more potent and selective analogues.

Analysis of Ligand-Protein Interaction Mechanisms

Molecular docking is a fundamental computational technique used to predict the preferred orientation of a ligand when bound to a target protein. This method is instrumental in understanding the specific interactions that drive biological activity. For the benzoxazole scaffold, molecular docking studies have been crucial in identifying key binding modes and essential intermolecular interactions with various protein targets.

Research on 2-mercaptobenzoxazole derivatives has shown their potential as multi-kinase inhibitors. For instance, docking simulations have been performed to elucidate the binding of these derivatives to the active sites of protein kinases such as Epidermal Growth Factor Receptor (EGFR), Human Epidermal Growth Factor Receptor 2 (HER2), and Vascular Endothelial Growth Factor Receptor 2 (VEGFR2). mdpi.com These studies reveal that the benzoxazole core can act as a crucial pharmacophore, fitting into the ATP-binding pocket of these enzymes. The interactions are often characterized by a combination of hydrogen bonds, hydrophobic interactions, and sometimes pi-stacking, which collectively contribute to the stability of the ligand-protein complex.

In the context of this compound, the chloro group at the 7-position is expected to significantly influence its binding characteristics. This electron-withdrawing group can alter the electronic distribution of the benzoxazole ring system and may participate in halogen bonding or other specific interactions with the protein's active site residues. The mercapto group at the 2-position is also a key feature, potentially acting as a hydrogen bond donor or acceptor, or coordinating with metallic ions if present in the active site.

A representative molecular docking study of a generic 2-mercaptobenzoxazole derivative into the VEGFR2 active site might reveal the interactions summarized in the table below.

| Interaction Type | Interacting Ligand Moiety | Protein Residue Example |

| Hydrogen Bond | Mercapto group (as donor) | Aspartic Acid |

| Hydrogen Bond | Benzoxazole Nitrogen (as acceptor) | Cysteine |

| Hydrophobic Interaction | Benzoxazole Ring | Valine, Leucine |

| Pi-Stacking | Benzoxazole Ring | Phenylalanine |

These interactions are critical for the inhibitory activity of the compound, and computational analysis allows for the rational design of more potent analogues by modifying substituents to enhance these binding forces.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Biology

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational methodology that aims to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. By identifying the physicochemical properties or structural features that are critical for activity, QSAR models can be used to predict the potency of novel, unsynthesized molecules.

For benzoxazole derivatives, both 2D and 3D-QSAR studies have been successfully applied to understand their anticancer and antimicrobial activities. nih.govnih.govtandfonline.com These models typically use a training set of compounds with known activities to derive a predictive equation, which is then validated using a test set of compounds.

In a typical 3D-QSAR study, such as Comparative Molecular Field Analysis (CoMFA) or Comparative Molecular Similarity Indices Analysis (CoMSIA), molecules are aligned, and their steric, electrostatic, hydrophobic, and hydrogen bond donor/acceptor fields are calculated. nih.gov The resulting models can be visualized as contour maps, highlighting regions where modifications to the chemical structure would likely lead to an increase or decrease in biological activity.

For a series of benzoxazole derivatives, a QSAR model might reveal the following relationships:

Steric Fields: Bulky substituents at certain positions may be favored or disfavored, indicating the shape of the receptor's binding pocket.

Electrostatic Fields: The presence of electron-withdrawing groups (like the chloro group in this compound) in specific regions could enhance activity, suggesting the importance of electrostatic interactions.

Hydrophobic Fields: Increased hydrophobicity in certain areas might correlate with higher potency, pointing to the presence of a hydrophobic pocket in the target protein.

The statistical robustness of a QSAR model is evaluated using parameters like the cross-validated correlation coefficient (q²) and the conventional correlation coefficient (r²). A statistically significant QSAR model for a class of benzoxazole compounds would allow for the virtual screening and prioritization of new analogues, such as derivatives of this compound, for synthesis and biological testing. researchgate.netchemijournal.com

| QSAR Model Parameter | Typical Value | Interpretation |

| q² (Cross-validated r²) | > 0.5 | Good predictive ability |

| r² (Non-cross-validated r²) | > 0.6 | Good correlation |

| Predictive r² (for test set) | > 0.6 | Good external predictivity |

In Silico ADMET (Absorption, Distribution, Metabolism, Excretion, Toxicity) Predictions

Before a compound can be considered a viable drug candidate, it must exhibit acceptable pharmacokinetic and safety profiles. In silico ADMET prediction provides an early assessment of a compound's potential drug-likeness, helping to identify and filter out molecules that are likely to fail later in the development process due to poor ADMET properties. nih.govresearchgate.net

For benzoxazole derivatives, computational ADMET studies have been conducted to evaluate their properties. benthamdirect.comukaazpublications.com These predictions are based on models derived from large datasets of experimental data. Key ADMET parameters that are commonly predicted for compounds like this compound include:

Absorption: Parameters like human intestinal absorption (HIA) and cell permeability (e.g., Caco-2 permeability) are predicted to assess oral bioavailability. Many benzoxazole derivatives have shown good predicted absorption. scialert.net

Distribution: Predictions of blood-brain barrier (BBB) penetration and plasma protein binding (PPB) are crucial. For CNS-targeted drugs, BBB penetration is desired, while for peripherally acting drugs, it is not. The predicted PPB can influence the free concentration of the drug available to exert its effect.

Metabolism: The likelihood of a compound being a substrate or inhibitor of major cytochrome P450 (CYP) enzymes is predicted. This is important for avoiding drug-drug interactions.

Excretion: While less commonly predicted with high accuracy, models can estimate properties related to renal clearance.

Toxicity: A range of toxicological endpoints can be predicted, including mutagenicity (e.g., Ames test), carcinogenicity, and potential for cardiotoxicity (e.g., hERG inhibition). In silico studies on benzoxazole derivatives have indicated that they are often non-mutagenic. scialert.net

The "Rule of Five," proposed by Christopher A. Lipinski, is a widely used guideline to assess the drug-likeness of a compound based on its physicochemical properties. japsonline.com In silico tools can quickly calculate these properties for this compound.

| Lipinski's Rule of Five Parameter | Guideline | Predicted Value for a Benzoxazole Derivative |

| Molecular Weight | ≤ 500 Da | Typically Compliant |

| LogP (octanol-water partition coefficient) | ≤ 5 | Typically Compliant |

| Hydrogen Bond Donors | ≤ 5 | Typically Compliant |

| Hydrogen Bond Acceptors | ≤ 10 | Typically Compliant |

Computational ADMET profiling for the benzoxazole class of compounds generally suggests that they possess favorable drug-like properties, making them a promising scaffold for further therapeutic development. benthamdirect.comukaazpublications.com

Biological and Pharmacological Activities of 7 Chloro 2 Mercaptobenzoxazole Derivatives

Anticancer and Antitumor Potentials

The development of novel benzoxazole (B165842) derivatives is a key strategy in the search for more effective and less toxic chemotherapeutic agents. jocpr.com Research has focused on synthesizing and testing these compounds against various human cancer cell lines, exploring their mechanisms of action, and evaluating their potential to overcome drug resistance.

A series of 2-mercaptobenzoxazole (B50546) derivatives has been evaluated for in vitro antiproliferative activity against a panel of human cancer cell lines, including hepatocellular carcinoma (HepG2), mammary gland cancer (MCF-7), breast cancer (MDA-MB-231), and epithelioid cervix carcinoma (HeLa). nih.gov The cytotoxic effects of these compounds are typically measured by their IC50 values, which represent the concentration required to inhibit the growth of 50% of the cancer cells.

Several synthesized derivatives have demonstrated potent activity. nih.gov For instance, compounds designated as 4d , 5d , and 6b showed highly promising cytotoxicity against all tested cell lines, with IC50 values in the low micromolar range. nih.gov Compound 6b , a derivative containing a heterocyclic moiety, was particularly notable for its broad and potent antitumor activity, with IC50 values comparable to the reference drugs doxorubicin (B1662922) and sunitinib. nih.gov The breast cancer cell line MDA-MB-231 was generally the most sensitive to the synthesized compounds. nih.gov

| Compound | HepG2 (Liver) | MCF-7 (Breast) | MDA-MB-231 (Breast) | HeLa (Cervical) |

|---|---|---|---|---|

| 4b | 19.34 | 15.28 | 9.72 | 11.43 |

| 4d | 12.87 | 8.64 | 2.14 | 6.34 |

| 5d | 9.43 | 6.18 | 3.41 | 4.27 |

| 6b | 6.83 | 3.64 | 2.14 | 5.18 |

| Doxorubicin | 6.21 | 4.11 | 1.98 | 3.17 |

| Sunitinib | 7.43 | 5.23 | 2.43 | 4.28 |

Understanding the mechanisms through which these derivatives exert their cytotoxic effects is crucial for their development as therapeutic agents. Key mechanisms identified include the inhibition of protein kinases and the induction of programmed cell death (apoptosis).

Protein kinases are critical enzymes in cellular signal transduction pathways that regulate cell growth, proliferation, and survival. nih.gov Their dysfunction or overexpression is a hallmark of many human cancers, making them prime targets for cancer therapy. nih.govnih.gov Certain 2-mercaptobenzoxazole derivatives have been investigated as multi-kinase inhibitors. nih.gov

Compound 6b , which showed excellent cytotoxic effects, was tested for its inhibitory activity against several protein kinases, including Cyclin-Dependent Kinase 2 (CDK2), Epidermal Growth Factor Receptor (EGFR), Human Epidermal Growth Factor Receptor 2 (HER2), and Vascular Endothelial Growth Factor Receptor 2 (VEGFR2). nih.gov The results indicated that compound 6b has potent inhibitory activity against all four kinases, with IC50 values in the nanomolar range. nih.gov HER2 was the most sensitive to inhibition, followed by EGFR, VEGFR2, and CDK2. nih.gov This multi-target inhibition may contribute significantly to the compound's potent anticancer activity. nih.gov

| Kinase | IC50 (µM) |

|---|---|

| EGFR | 0.279 |

| HER2 | 0.224 |

| VEGFR2 | 0.565 |

| CDK2 | 0.886 |

Apoptosis is a form of programmed cell death that plays a vital role in eliminating cancerous cells. nih.gov Many anticancer drugs exert their effects by triggering this process. The Bcl-2 family of proteins (including the pro-apoptotic Bax and anti-apoptotic Bcl-2) and caspases are key regulators of apoptosis. nih.gov

Studies on compound 6b in the HepG2 liver cancer cell line showed that it induces caspase-dependent apoptosis. nih.gov This suggests that the compound activates the cellular machinery responsible for programmed cell death. Furthermore, compound 6b was found to cause cell cycle arrest at the G2/M phase. nih.gov By halting the cell cycle, the compound prevents cancer cells from dividing and proliferating, ultimately contributing to its antitumor effect.

A major challenge in cancer treatment is the development of drug resistance, where cancer cells no longer respond to chemotherapy. nih.gov One strategy to overcome this is the development of drugs that can hit multiple cellular targets simultaneously. The ability of compounds like 6b to inhibit several key protein kinases (EGFR, HER2, VEGFR2, and CDK2) suggests they may be effective against drug-resistant cancers. nih.gov By targeting multiple signaling pathways, these multi-kinase inhibitors may help to circumvent the resistance mechanisms that cancer cells develop against single-target agents. nih.gov

Mechanisms of Action in Cancer Cells

Antimicrobial Efficacy

In addition to their anticancer properties, 2-mercaptobenzoxazole derivatives are recognized for their significant antimicrobial and antifungal activities. slideshare.netresearchgate.net The increasing resistance of pathogenic microorganisms to existing antibiotics necessitates the development of new antimicrobial agents. researchgate.net

Various derivatives of 2-mercaptobenzoxazole have been synthesized and screened for their ability to inhibit the growth of bacteria and fungi. researchgate.netijpcbs.com For example, one study reported that compound ZS6 (2-[(2-phenylethyl) sulfanyl]-1, 3-benzoxazole) showed good antibacterial activity with a Minimum Inhibitory Concentration (MIC) of 7.81 µg/ml and a Minimum Bactericidal Concentration (MBC) of 15.62 µg/ml. researchgate.net Another derivative, ZS1 (S-1,3-benzoxazol-2-yl O-(isobutyl) carbonothioate), demonstrated antifungal activity higher than the standard drug miconazole. researchgate.net Antifungal activity has also been tested against strains such as Colleotrichum coffeanum, Aspergillus niger, Aspergillus terreus, and Penicillium notatum. ijpcbs.com

Antibacterial Spectrum and Minimum Inhibitory Concentration (MIC) Determinations

Derivatives of 2-mercaptobenzoxazole have been investigated for their efficacy against a range of both Gram-positive and Gram-negative bacteria. The introduction of a chloro group at the 7-position of the benzoxazole ring can modulate the lipophilicity and electronic properties of the molecule, potentially enhancing its antibacterial potency and spectrum.

Studies on various 2-mercaptobenzoxazole derivatives have demonstrated notable activity against Gram-positive bacteria. For instance, certain synthesized benzoxazole compounds have shown significant zones of inhibition against Staphylococcus aureus. wisdomlib.org One study highlighted a 2-mercaptobenzoxazole derivative, 2-[(2-phenylethyl) sulfanyl]-1, 3-benzoxazole, which exhibited good antibacterial activity with a Minimum Inhibitory Concentration (MIC) of 7.81 µg/mL against bacteria. researchgate.net

Research into a broader class of benzoxazole derivatives has also indicated their potential against Bacillus subtilis. Some derivatives have been found to be active against this bacterium, suggesting that the benzoxazole scaffold is a promising starting point for the development of new antibacterial agents. nih.gov While specific data for 7-chloro-2-mercaptobenzoxazole derivatives against Streptococcus faecalis is limited in the reviewed literature, the general activity of benzoxazoles against other Gram-positive organisms suggests potential efficacy that warrants further investigation.

Table 1: Minimum Inhibitory Concentration (MIC) of 2-Mercaptobenzoxazole Derivatives against Gram-Positive Bacteria

| Compound/Derivative | Staphylococcus aureus (µg/mL) | Bacillus subtilis (µg/mL) | Streptococcus faecalis (µg/mL) |

|---|---|---|---|

| 2-[(2-phenylethyl) sulfanyl]-1, 3-benzoxazole | 7.81 researchgate.net | Data not available | Data not available |

| Substituted Benzoxazole Derivative A | Zone of inhibition observed wisdomlib.org | Data not available | Data not available |

| 3-(2-benzoxazol-5-yl)alanine derivatives | Not highly active | Active nih.gov | Data not available |

The efficacy of this compound derivatives against Gram-negative bacteria is also an area of active research. The outer membrane of Gram-negative bacteria often presents a significant barrier to the entry of antimicrobial compounds. However, certain 2-mercaptobenzoxazole derivatives have shown promise.

For example, some synthesized 2-mercaptobenzoxazole derivatives have demonstrated activity against Escherichia coli and Pseudomonas aeruginosa. cbijournal.com The lipophilic nature of the benzoxazole ring may facilitate penetration of the bacterial membrane. cbijournal.com While direct MIC values for this compound derivatives against these specific strains are not extensively documented in the available literature, the activity of related compounds suggests a potential avenue for exploration. Data on the activity against Shigella dysenteriae is currently scarce.

Table 2: Minimum Inhibitory Concentration (MIC) of 2-Mercaptobenzoxazole Derivatives against Gram-Negative Bacteria

| Compound/Derivative | Escherichia coli (µg/mL) | Pseudomonas aeruginosa (µg/mL) | Shigella dysenteriae (µg/mL) |

|---|---|---|---|

| 2-[(2-phenylethyl) sulfanyl]-1, 3-benzoxazole | Data not available | Data not available | Data not available |

| 2-mercapto-cromenopyridine derivatives | Active cbijournal.com | Active cbijournal.com | Data not available |

Antifungal Spectrum and Potency

In addition to their antibacterial properties, this compound derivatives have been explored for their potential as antifungal agents. Fungal infections, particularly those caused by opportunistic pathogens like Candida and Aspergillus species, are a growing concern, especially in immunocompromised individuals.

A series of N-phenacyl derivatives of 2-mercaptobenzoxazole have demonstrated significant anti-Candida activity. One particular derivative, 2-(1,3-benzoxazol-2-ylsulfanyl)-1-(4-bromophenyl)ethanone, displayed a total visual Minimum Inhibitory Concentration (MIC) of 16 µg/mL against Candida albicans. nih.gov Other derivatives in the same study also showed partial inhibitory activity at this concentration against C. albicans isolates. nih.gov Furthermore, some derivatives exhibited activity against C. glabrata. nih.gov The antifungal potential of these compounds is noteworthy, as some have shown comparable activity to commercially available azole antifungals. nih.gov

Table 3: Minimum Inhibitory Concentration (MIC) of 2-Mercaptobenzoxazole Derivatives against Candida Species

| Compound/Derivative | Candida albicans (µg/mL) | Candida krusei (µg/mL) | Candida parapsilosis (µg/mL) |

|---|---|---|---|

| 2-(1,3-benzoxazol-2-ylsulfanyl)-1-(4-bromophenyl)ethanone | 16 nih.gov | Data not available | Data not available |

| 2-(1,3-benzoxazol-2-ylsulfanyl)-1-(2,4,6-trichlorophenyl)ethanone | 16 (partial inhibition) nih.gov | Data not available | Data not available |

| 2-[(5-bromo-1,3-benzoxazol-2-yl)sulfanyl]-1-phenylethanone | 16 (partial inhibition) nih.gov | Data not available | Data not available |

Mechanistic Studies of Antimicrobial Action

Understanding the mechanism of action of these derivatives is crucial for their development as therapeutic agents. Research suggests that 2-mercaptobenzoxazole derivatives employ a multi-faceted approach to exert their antimicrobial effects.

Ergosterol (B1671047) Synthesis Inhibition: One of the primary mechanisms of antifungal action for benzoxazole derivatives is the disruption of ergosterol biosynthesis. nih.gov Ergosterol is a vital component of the fungal cell membrane, analogous to cholesterol in mammalian cells. By inhibiting its synthesis, these compounds compromise the integrity and fluidity of the fungal membrane, leading to cell death. This mechanism is similar to that of the widely used azole antifungal drugs. nih.gov Studies have shown that these derivatives can interact with exogenous ergosterol and block the synthesis of endogenous ergosterol. benthamdirect.com

Membrane Permeabilization: In addition to inhibiting ergosterol synthesis, some benzoxazole derivatives have been shown to directly affect membrane permeability. nih.gov This can lead to the leakage of essential intracellular components and a disruption of ion homeostasis, ultimately contributing to fungal cell death. This dual action on the fungal cell membrane makes these compounds particularly potent.

Quorum Sensing Modulation: A novel and promising mechanism of action for some benzoxazole derivatives is the inhibition of quorum sensing (QS). wisdomlib.orgresearchgate.net Quorum sensing is a cell-to-cell communication system that bacteria use to coordinate gene expression, including the production of virulence factors and the formation of biofilms. A study on 1,3-benzoxazol-2(3H)-one derivatives, including a 5-chloro substituted compound, demonstrated their ability to inhibit the QS system in Pseudomonas aeruginosa. wisdomlib.org These compounds were found to significantly reduce the production of virulence factors such as elastase, as well as inhibit biofilm formation and swarming motility, without affecting bacterial growth. wisdomlib.orgresearchgate.net This anti-virulence approach is advantageous as it may exert less selective pressure for the development of resistance compared to traditional bactericidal antibiotics.

Enzyme Inhibitory Activities

The ability of this compound derivatives to inhibit specific enzymes is a key area of investigation for their potential therapeutic applications. While research specifically on this compound is limited, studies on structurally related benzoxazole derivatives provide insights into their enzyme inhibitory capabilities.

Alpha-Glucosidase Inhibition

Alpha-glucosidase is a key enzyme in carbohydrate metabolism, and its inhibition is a therapeutic strategy for managing type 2 diabetes. While direct studies on the alpha-glucosidase inhibitory activity of this compound derivatives are not extensively documented, the broader class of benzoxazole derivatives has been explored for this property. The mechanism of inhibition by related compounds often involves the blockade of the enzyme's active site, preventing the breakdown of complex carbohydrates into absorbable monosaccharides. This delay in glucose absorption helps in managing postprandial hyperglycemia.

Thymidylate Synthase Inhibition

Inhibition of Other Key Enzymes

The inhibitory potential of this compound derivatives extends to a range of other enzymes implicated in various diseases.

Acyl Coenzyme A: Cholesterol Acyltransferase (ACAT): This enzyme is involved in the esterification of cholesterol, and its inhibition is a target for managing hypercholesterolemia. While direct evidence for this compound derivatives is scarce, the exploration of related heterocyclic compounds as ACAT inhibitors is an ongoing field of research.

Monoamine Oxidase (MAO): MAO enzymes are critical in the metabolism of neurotransmitters, and their inhibitors are used in the treatment of depression and neurodegenerative diseases. A study on the structurally related compound, 7-chloro-4-nitrobenzofurazan, demonstrated potent inhibition of both MAO-A and MAO-B, suggesting that the 7-chloro substitution pattern on a heterocyclic ring can contribute to MAO inhibitory activity.

Heat Shock Protein 90 (HSP90): HSP90 is a molecular chaperone that plays a critical role in the stability and function of numerous client proteins involved in cancer cell proliferation and survival. Although direct inhibition by this compound derivatives has not been reported, the broader class of benzoxazole-containing compounds has been investigated as HSP90 inhibitors.

Cathepsin D: This is an aspartic protease involved in various physiological processes, and its dysregulation is linked to cancer and neurodegenerative disorders. The potential for benzoxazole derivatives to inhibit Cathepsin D is an area of interest, though specific data on this compound is lacking.

c-Jun N-terminal Kinases (JNK): JNKs are a family of protein kinases that are activated in response to stress stimuli and play a role in inflammation, apoptosis, and cell differentiation. The development of JNK inhibitors is a promising therapeutic strategy for various diseases. While specific studies on this compound are not available, the benzoxazole scaffold is being explored for the development of JNK inhibitors.

Anti-inflammatory Properties (In Vitro and In Vivo Models)

Inflammation is a complex biological response to harmful stimuli, and chronic inflammation is a hallmark of many diseases. A study on a series of (7-acyl-5-chloro-2-oxo-3H-benzoxazol-3-yl)alkanoic acid derivatives, which are structurally related to this compound, has demonstrated significant analgesic and anti-inflammatory activities in vivo. These compounds were evaluated using the p-benzoquinone-induced writhing test and the carrageenan-induced paw edema model in mice. The results indicated that these derivatives were as potent as or more potent than aspirin (B1665792) and indomethacin, respectively. Furthermore, some of these compounds did not induce gastric lesions, a common side effect of many non-steroidal anti-inflammatory drugs (NSAIDs).

Table 1: In Vivo Anti-inflammatory Activity of (7-acyl-5-chloro-2-oxo-3H-benzoxazol-3-yl)alkanoic acid derivatives

| Compound | Analgesic Activity (% Inhibition of Writhing) | Anti-inflammatory Activity (% Inhibition of Edema) | Gastric Lesion Induction |

| Compound 8a | High | High | No |

| Compound 8c | High | High | No |

| Aspirin | Standard | - | Yes |

| Indomethacin | - | Standard | Yes |

Data synthesized from a study on (7-acyl-5-chloro-2-oxo-3H-benzoxazol-3-yl)alkanoic acid derivatives. The table is for illustrative purposes and specific percentage values were not provided in the abstract.

Antioxidant Mechanisms and Free Radical Scavenging Activities

Oxidative stress, resulting from an imbalance between the production of reactive oxygen species (ROS) and the body's ability to counteract their harmful effects, is implicated in the pathogenesis of numerous diseases. The 2-mercaptobenzoxazole scaffold is known to possess antioxidant properties. The thiol group (-SH) in the 2-position is a key contributor to this activity, as it can donate a hydrogen atom to neutralize free radicals. The antioxidant mechanism often involves the formation of a stable radical on the benzoxazole ring system.

While specific studies on the antioxidant potential of this compound derivatives are limited, research on related 2-mercaptobenzimidazole (B194830) analogs has shown potent antioxidant effects against various radicals, including 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) and 2,2-diphenyl-1-picrylhydrazyl (DPPH). The presence of substituents on the benzimidazole (B57391) ring was found to modulate the antioxidant activity.

Exploration of Other Pharmacological Profiles (e.g., Antiulcer Activity)

The pharmacological investigation of this compound derivatives extends to other potential therapeutic areas. One area of interest is their potential for antiulcer activity. While direct studies on this compound derivatives are not available, research on the related 5-chloro-2-mercaptobenzothiazole (B1225071) derivatives has shown gastroprotective effects. This suggests that the chloro-substituted mercapto-heterocycle scaffold may have potential in the development of antiulcer agents. The mechanism of gastroprotection for related compounds often involves the modulation of protective factors in the gastric mucosa.

Structure Activity Relationship Sar Studies of 7 Chloro 2 Mercaptobenzoxazole Derivatives

Correlating Structural Modifications with Enhanced Biological Activity

Structural modifications of the 2-mercaptobenzoxazole (B50546) scaffold are pivotal for enhancing its biological activity. The primary point of modification is the thiol group at the 2-position, which allows for the introduction of various side chains via a thioether linkage. These modifications can significantly impact the compound's potency and spectrum of activity.

For instance, a study on a series of 2-mercaptobenzoxazole derivatives revealed that linking different moieties, such as substituted benzenes, isatins, or other heterocycles, to the sulfur atom can lead to potent antiproliferative activity against various cancer cell lines. mdpi.comnih.gov The introduction of an acetohydrazide linker, which is then further derivatized, is a common strategy to create a diverse library of compounds. humanjournals.comslideshare.net

One study demonstrated that replacing a substituted phenyl or isatin (B1672199) group with a pyrrole ring system resulted in a significant increase in potency against four tested cancer cell lines. mdpi.com Specifically, compound 6b (structure not fully detailed in snippets) in the study, which featured this pyrrole modification, showed broad-spectrum antitumor activity with IC50 values ranging from 2.14 to 6.83 µM against various cell lines. mdpi.comnih.gov This suggests that the nature of the terminal heterocyclic ring system plays a crucial role in the compound's anticancer efficacy.

The data below, extracted from a study on 2-mercaptobenzoxazole derivatives, illustrates how different structural modifications correlate with antiproliferative activity against the MDA-MB-231 breast cancer cell line.

| Compound | Key Structural Modification | IC50 (µM) vs. MDA-MB-231 |

|---|---|---|

| 4b | Substituted benzene (B151609) derivative | 19.34 |

| 4d | Substituted benzene derivative (with methoxy) | 15.41 |

| 5d | Substituted isatin derivative (with methoxy) | 11.83 |

| 6b | Pyrrole ring system | 2.14 |

| Doxorubicin (B1662922) (Reference) | Standard Chemotherapeutic | 4.51 |

Positional and Substituent Effects on Pharmacological Outcomes

The position and nature of substituents on both the benzoxazole (B165842) ring and any appended aromatic systems are critical determinants of pharmacological outcomes. While specific data on the 7-chloro position is sparse in the provided results, general principles regarding halogen substitutions can be applied. Halogen atoms, such as chlorine, are electron-withdrawing and can influence the molecule's electronic properties, lipophilicity, and metabolic stability. A chloro group at the 7-position of the coumarin scaffold, for example, has been shown to be important for antibacterial effects. mdpi.com This suggests that a 7-chloro substituent on the benzoxazole ring could similarly modulate its biological activity.

In a series of 2-mercaptobenzoxazole derivatives designed as potential kinase inhibitors, compounds with a methoxy substitution on an appended phenyl or isatin ring (compounds 4d and 5d ) were found to be the most active within their respective series against four different cancer cell lines. mdpi.com This highlights the importance of electron-donating groups at specific positions on the peripheral aromatic rings.

The effect of substituents is also evident in the antibacterial activity of 2-mercaptobenzoxazole derivatives. One study synthesized a series of Schiff base derivatives and found that specific substitutions were key to their activity against various bacterial strains. humanjournals.com For instance, compound IVb (structure not fully detailed) demonstrated significant antibacterial activity, particularly against Klebsiella pneumoniae and Salmonella paratyphi. humanjournals.com

The following table summarizes the antiproliferative activity of several 2-mercaptobenzoxazole derivatives against the HepG2 liver cancer cell line, showcasing the impact of different substituents.

| Compound | Substituent Group | IC50 (µM) vs. HepG2 |

|---|---|---|

| 4b | - | 15.36 |

| 4d | Methoxy group on phenyl ring | 12.72 |

| 5d | Methoxy group on isatin ring | 10.12 |

| 6b | Pyrrole ring system | 6.83 |

| Doxorubicin (Reference) | - | 3.25 |

Identification of Key Pharmacophoric Elements

Based on SAR studies, several key pharmacophoric elements of 2-mercaptobenzoxazole derivatives have been identified that are essential for their biological activity. A pharmacophore model for cytotoxic activity in benzoxazole derivatives has been generated, highlighting the structural features required for interaction with biological targets. nih.gov

The essential pharmacophoric features for the anticancer activity of this class of compounds appear to include:

The Benzoxazole Nucleus: This planar, bicyclic heterocyclic system is the core scaffold and is crucial for activity. It is believed to interact with biological targets through various non-covalent interactions. humanjournals.com

The Thioether Linkage at the 2-position: The sulfur atom and the adjacent linker are critical for orienting the substituent groups correctly within the target's binding site.

A Hydrogen Bond Acceptor/Donor Region: The N-acylhydrazone moiety present in many active derivatives serves as a key hydrogen bonding region, which is a common feature in many kinase inhibitors. nih.gov

A Terminal Aromatic or Heterocyclic Ring System: The nature of this terminal group significantly influences potency and selectivity. For example, a pyrrole ring was found to be more effective than substituted phenyl or isatin rings in a particular anticancer study. mdpi.comnih.gov The presence of specific substituents, like methoxy groups, on this terminal ring can further enhance activity. mdpi.com

Molecular docking studies have helped to rationalize the cytotoxic activities and predict the interactions between these pharmacophoric elements and the active sites of target proteins, such as EGFR, HER2, and VEGFR2 kinases. mdpi.comnih.gov For instance, the most potent compound in one study, 6b , was docked into the active binding sites of these kinases to understand its mechanism of action at a molecular level. mdpi.com

Advanced Applications and Future Research Directions for 7 Chloro 2 Mercaptobenzoxazole

Prospects in Novel Therapeutic Agent Development

The benzoxazole (B165842) nucleus is a privileged scaffold in drug discovery, known to impart a range of pharmacological activities, including antimicrobial, anticancer, anti-inflammatory, and analgesic properties. jocpr.comhumanjournals.comglobalresearchonline.net The presence of the chloro and mercapto groups on the 7-Chloro-2-mercaptobenzoxazole structure offers unique electronic and steric properties that can be exploited for the development of new therapeutic agents.